2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester
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Overview
Description
2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester is an organic compound that belongs to the class of amino acids It features a brominated phenyl group attached to a hexanoic acid backbone, with an amino group at the second carbon position and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester typically involves the following steps:
Bromination of Phenyl Group: The starting material, phenylhexanoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This step introduces the bromine atom at the meta position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under basic conditions to introduce the amino group at the second carbon position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or imino derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., ethanol, water), and catalysts (e.g., CuI).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Major Products Formed
Substitution: 2-Amino-2-(3-hydroxy-phenyl)-hexanoic acid methyl ester, 2-Amino-2-(3-amino-phenyl)-hexanoic acid methyl ester.
Oxidation: 2-Amino-2-(3-nitro-phenyl)-hexanoic acid methyl ester.
Reduction: 2-Amino-2-(3-bromo-phenyl)-hexanol.
Scientific Research Applications
2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromo-phenyl)-hexanoic acid methyl ester
- 2-Amino-2-(3-chloro-phenyl)-hexanoic acid methyl ester
- 2-Amino-2-(3-fluoro-phenyl)-hexanoic acid methyl ester
Uniqueness
2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester is unique due to the presence of the bromine atom at the meta position of the phenyl ring, which imparts distinct reactivity and properties compared to its analogs with different halogen substitutions. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H18BrNO2 |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-bromophenyl)hexanoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-4-8-13(15,12(16)17-2)10-6-5-7-11(14)9-10/h5-7,9H,3-4,8,15H2,1-2H3 |
InChI Key |
TWKJCVKXJNXQAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)Br)(C(=O)OC)N |
Origin of Product |
United States |
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